molecular formula C11H10ClN3O2 B2764415 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1909347-67-6

1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B2764415
CAS No.: 1909347-67-6
M. Wt: 251.67
InChI Key: PBYYJTQSZZKAFS-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro-methylphenyl group and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-methylbenzyl chloride and 4-nitropyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-chloro-4-methylbenzyl chloride is reacted with 4-nitropyrazole under reflux conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).

Major Products:

    Reduction: 1-[(2-Chloro-4-methylphenyl)methyl]-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Coupling: Biaryl pyrazole derivatives.

Scientific Research Applications

1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro-methylphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[(2-Chloro-4-methylphenyl)methyl]-4-amino-1H-pyrazole: A reduced form of the compound with an amino group instead of a nitro group.

    1-[(2-Chloro-4-methylphenyl)methyl]-4-methyl-1H-pyrazole: A derivative with a methyl group instead of a nitro group.

Uniqueness: 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a chloro-methylphenyl group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the chloro-methylphenyl group can enhance binding interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-8-2-3-9(11(12)4-8)6-14-7-10(5-13-14)15(16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYYJTQSZZKAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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